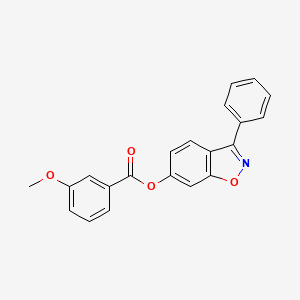![molecular formula C25H33N3O5 B11012914 (1-{[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B11012914.png)
(1-{[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{[({{TRANS}-4-[(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXYL)ACETIC ACID is a complex organic compound with a unique structure that includes a quinazoline derivative and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[({{TRANS}-4-[(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXYL)ACETIC ACID typically involves multiple steps. One common method starts with the preparation of the quinazoline derivative, which is then coupled with a cyclohexane derivative under specific reaction conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-{[({{TRANS}-4-[(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-{[({{TRANS}-4-[(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXYL)ACETIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties .
Biology and Medicine
In biology and medicine, this compound has shown potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases .
Industry
In the industrial sector, (1-{[({{TRANS}-4-[(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXYL)ACETIC ACID is used in the production of advanced materials. Its properties can be tailored to create polymers and other materials with specific characteristics .
Mechanism of Action
The mechanism of action of (1-{[({{TRANS}-4-[(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXYL)ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The quinazoline derivative can bind to specific sites, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
(6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester: This compound shares structural similarities with (1-{[({{TRANS}-4-[(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXYL)ACETIC ACID but has different functional groups that confer distinct properties.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Another similar compound, which is used as a pharmaceutical intermediate and has unique reactivity due to its sulfonyl chloride group.
Uniqueness
The uniqueness of (1-{[({{TRANS}-4-[(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXYL)ACETIC ACID lies in its combination of a quinazoline derivative and a cyclohexane ring, which provides a versatile platform for further functionalization and application in various fields .
Properties
Molecular Formula |
C25H33N3O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[1-[[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C25H33N3O5/c29-21(30)14-25(12-4-1-5-13-25)16-26-22(31)18-10-8-17(9-11-18)15-28-23(32)19-6-2-3-7-20(19)27-24(28)33/h2-3,6-7,17-18H,1,4-5,8-16H2,(H,26,31)(H,27,33)(H,29,30) |
InChI Key |
YBFSEPZRENBGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(piperidin-1-ylsulfonyl)phenyl]-2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11012845.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11012850.png)
![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide](/img/structure/B11012856.png)

![(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11012871.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11012876.png)
![methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate](/img/structure/B11012882.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B11012891.png)

![N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11012893.png)
![2-chloro-5-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11012895.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11012897.png)

![6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B11012909.png)
